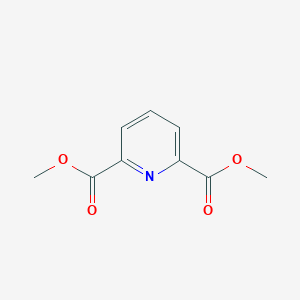

Dimethyl pyridine-2,6-carboxylate

Descripción

Propiedades

IUPAC Name |

dimethyl pyridine-2,6-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-13-8(11)6-4-3-5-7(10-6)9(12)14-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNQQJEJPJMXYTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=CC=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40202940 | |

| Record name | Dimethyl pyridine-2,6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40202940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5453-67-8 | |

| Record name | Dimethyl 2,6-pyridinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5453-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl pyridine-2,6-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005453678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5453-67-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18855 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimethyl pyridine-2,6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40202940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl pyridine-2,6-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.270 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL PYRIDINE-2,6-CARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YA2DJW5CFY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Dimethyl Pyridine-2,6-carboxylate from Dipicolinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of dimethyl pyridine-2,6-carboxylate from dipicolinic acid. It is designed to offer researchers, scientists, and professionals in drug development a comprehensive resource, detailing established experimental protocols, quantitative data, and key procedural workflows.

Introduction

This compound is a significant chemical intermediate in the synthesis of various pharmaceuticals, agrochemicals, and functional materials. Its rigid, symmetrical structure, featuring a pyridine core with two methyl carboxylate groups, imparts unique chelating properties and serves as a valuable scaffold in medicinal chemistry. The most common and direct route to this diester is the esterification of its parent dicarboxylic acid, dipicolinic acid (pyridine-2,6-dicarboxylic acid). This guide will focus on the prevalent methods for this transformation.

Reaction Overview and Mechanism

The synthesis of this compound from dipicolinic acid is typically achieved through Fischer-Speier esterification. This acid-catalyzed reaction involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. Subsequently, methanol, acting as a nucleophile, attacks the carbonyl carbon. After a series of proton transfer steps, a molecule of water is eliminated, and the ester is formed. Given that dipicolinic acid possesses two carboxylic acid groups, this process occurs at both the 2 and 6 positions of the pyridine ring.

Alternatively, the use of thionyl chloride (SOCl₂) first converts the carboxylic acid groups to more reactive acyl chloride intermediates, which then readily react with methanol to form the diester.

Quantitative Data Summary

The following tables summarize key quantitative data for the reactant, product, and a common synthesis method.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Solubility |

| Dipicolinic Acid | C₇H₅NO₄ | 167.12 | 248-250 (decomposes) | Sparingly soluble in water |

| This compound | C₉H₉NO₄ | 195.17 | 120-122 | Soluble in water (14g/L at 25°C), chloroform[1] |

Table 2: Typical Reaction Parameters and Yields

| Method | Catalyst/Reagent | Solvent | Reaction Temperature | Reaction Time | Typical Yield |

| Fischer Esterification | Sulfuric Acid (H₂SO₄) | Methanol | Reflux | 12-24 hours | >80% |

| Thionyl Chloride Method | Thionyl Chloride (SOCl₂) | Methanol | 0°C to Room Temperature | 24 hours | High |

Experimental Protocols

This section provides detailed methodologies for the two primary methods of synthesizing this compound from dipicolinic acid.

Method 1: Fischer Esterification using Sulfuric Acid

This is the most common and cost-effective method for this transformation.

Materials:

-

Dipicolinic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Crystallization dish

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend dipicolinic acid (1 equivalent) in anhydrous methanol (10-20 mL per gram of dipicolinic acid).

-

Carefully and slowly add concentrated sulfuric acid (0.1-0.2 equivalents) to the stirred suspension. The addition is exothermic and should be done in an ice bath to control the temperature.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid) and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent such as methanol or ethanol to yield a white crystalline solid.

Method 2: Thionyl Chloride Method

This method offers a highly efficient alternative, proceeding through a more reactive acyl chloride intermediate.

Materials:

-

Dipicolinic acid (10 mmol, 1.67 g)[2]

-

Anhydrous methanol (30 ml)[2]

-

Thionyl chloride (SOCl₂) (30 mmol, 2.2 ml)[2]

-

Ethyl acetate (EtOAc)[2]

-

Aqueous Sodium Hydroxide (NaOH) (5%)[2]

-

Anhydrous Sodium Sulfate (Na₂SO₄)[2]

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

Procedure:

-

Stir a mixture of pyridine-2,6-dicarboxylic acid (10 mmol, 1.67 g) and anhydrous methanol (30 ml) in a round-bottomed flask.[2]

-

Cool the flask to 273 K (0 °C) using an ice bath.[2]

-

Add thionyl chloride (30 mmol, 2.2 ml) dropwise to the stirred mixture.[2]

-

Allow the reaction mixture to warm to 298 K (25 °C) and continue stirring for an additional 24 hours.[2]

-

Remove the solvent in vacuo.[2]

-

Dissolve the resulting residue in ethyl acetate.[2]

-

Wash the ethyl acetate solution with a 5% aqueous solution of sodium hydroxide (NaOH) and then dry it with anhydrous sodium sulfate (Na₂SO₄).[2]

-

Evaporate the solvent to obtain the product.

Visualized Workflows and Pathways

The following diagrams illustrate the chemical reaction and a generalized experimental workflow for the synthesis.

Caption: Chemical transformation of dipicolinic acid to its dimethyl ester.

Caption: Generalized experimental workflow for the synthesis.

References

Esterification of 2,6-Pyridinedicarboxylic Acid with Methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the esterification of 2,6-pyridinedicarboxylic acid with methanol to produce dimethyl 2,6-pyridinedicarboxylate. This reaction is a fundamental transformation in organic synthesis, yielding a versatile intermediate for the development of pharmaceuticals, functional materials, and other advanced chemical entities. This document outlines the prevalent synthetic methodologies, presents key reaction parameters in a comparative format, and provides detailed experimental protocols.

Core Concepts: Fischer-Speier Esterification

The most common method for the esterification of 2,6-pyridinedicarboxylic acid with methanol is the Fischer-Speier esterification. This acid-catalyzed equilibrium reaction involves the reaction of a carboxylic acid with an alcohol. To drive the reaction toward the formation of the ester, it is typically necessary to use a large excess of the alcohol and/or remove the water that is formed as a byproduct. Common strong acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH).

The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfer steps followed by the elimination of a water molecule leads to the formation of the ester.

Reaction Parameters and Data Presentation

The following table summarizes quantitative data for different methods of synthesizing dimethyl 2,6-pyridinedicarboxylate.

| Method | Catalyst | Reactant 1 | Reactant 2 | Solvent | Temperature | Time | Yield | Reference |

| Fischer Esterification | Concentrated H₂SO₄ | 2,6-Pyridinedicarboxylic acid | Methanol | Methanol | Reflux | >24 h | N/A | |

| Thionyl Chloride Method | None (reagent) | 2,6-Pyridinedicarboxylic acid | Methanol | Methanol | 273 K to 298 K | 24 h | 86% | |

| Fischer Esterification (General Protocol) | Conc. H₂SO₄ (catalytic) | 2,5-Pyridinedicarboxylic acid (analogue) | Ethanol | Ethanol | Gentle Reflux | 4-8 h | N/A |

Note: "N/A" indicates that the data was not available in the cited source.

Experimental Protocols

Protocol 1: Fischer-Speier Esterification with Sulfuric Acid Catalyst

This protocol is based on the general principles of Fischer esterification and adapted for the specific substrates.

Materials:

-

2,6-Pyridinedicarboxylic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid (98%)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ethyl acetate or other suitable extraction solvent

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,6-pyridinedicarboxylic acid (1.0 eq).

-

Add a large excess of anhydrous methanol (e.g., 20-40 equivalents), which also serves as the solvent.

-

Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred mixture.

-

Heat the reaction mixture to a gentle reflux. The temperature will be close to the boiling point of methanol (approximately 65 °C).

-

Maintain the reflux for an extended period, typically 24 hours or more, monitoring the reaction progress by Thin Layer Chromatography (TLC) if desired.

-

After the reaction is deemed complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and carefully neutralize the remaining acid by washing with a saturated aqueous solution of sodium bicarbonate. Caution: CO₂ evolution will occur.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude dimethyl 2,6-pyridinedicarboxylate.

-

The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Thionyl Chloride Method

This alternative method avoids the use of a strong acid catalyst and can provide high yields.

Materials:

-

2,6-Pyridinedicarboxylic acid (1.67 g, 10 mmol)

-

Anhydrous methanol (30 ml)

-

Thionyl chloride (SOCl₂) (2.2 ml, 30 mmol)

-

Ethyl acetate

-

5% aqueous Sodium Hydroxide (NaOH) solution

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottomed flask, stir a mixture of 2,6-pyridinedicarboxylic acid (1.67 g, 10 mmol) and anhydrous methanol (30 ml).

-

Cool the flask to 273 K (0 °C) in an ice bath.

-

Add thionyl chloride (2.2 ml, 30 mmol) dropwise to the stirred mixture.

-

Allow the reaction mixture to warm to 298 K (25 °C) and continue stirring for 24 hours.

-

Remove the solvent in vacuo.

-

Dissolve the residue in ethyl acetate.

-

Wash the ethyl acetate solution with a 5% aqueous NaOH solution.

-

Dry the organic layer with anhydrous sodium sulfate.

-

After filtering, remove the solvent in vacuo to obtain the solid product.

-

Recrystallize the solid from water to yield the pure dimethyl 2,6-pyridinedicarboxylate (yield 86%).

Visualizations

Fischer-Speier Esterification Mechanism

physical and chemical properties of dimethyl pyridine-2,6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl pyridine-2,6-carboxylate is a diester derivative of pyridine-2,6-dicarboxylic acid. It serves as a crucial building block and intermediate in the synthesis of a wide array of more complex molecules, particularly in the fields of medicinal chemistry and materials science. Its rigid, planar pyridine core, combined with the reactive ester functionalities, makes it a versatile scaffold for constructing ligands for metal complexes, macrocycles, and pharmacologically active compounds. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, along with detailed experimental protocols for its synthesis and characterization.

Core Properties

Nomenclature and Identification

| Identifier | Value |

| IUPAC Name | dimethyl pyridine-2,6-dicarboxylate[1][2][3] |

| Synonyms | Dimethyl 2,6-pyridinedicarboxylate, 2,6-Pyridinedicarboxylic acid, dimethyl ester, 2,6-Bismethoxycarbonylpyridine, 2,6-Dicarbomethoxypyridine, Dimethyl dipicolinate[4][5][6] |

| CAS Number | 5453-67-8[1][2][4][5][6][7] |

| Molecular Formula | C₉H₉NO₄[1][2][3][4][5][6][7][8] |

| Molecular Weight | 195.17 g/mol [1][2][4][8] |

| InChI | InChI=1S/C9H9NO4/c1-13-8(11)6-4-3-5-7(10-6)9(12)14-2/h3-5H,1-2H3[1][2][7] |

| InChIKey | SNQQJEJPJMXYTR-UHFFFAOYSA-N[2][5][7] |

| SMILES | COC(=O)c1cccc(n1)C(=O)OC[2][3] |

Physicochemical Properties

| Property | Value |

| Melting Point | 121-125 °C[2][7] |

| Boiling Point | 100 °C at 0.005 Torr[7] |

| Appearance | Off-white solid[7] |

| Solubility | Soluble in chloroform. Soluble in water (14 g/L at 25°C)[7]. |

| pKa | -0.46±0.10 (Predicted)[7] |

| LogP | 0.478[5] |

Chemical Reactivity

The chemical behavior of this compound is primarily governed by the interplay of the electron-deficient pyridine ring and the two ester functional groups.

-

Pyridine Ring: The nitrogen atom in the pyridine ring imparts a weak basic character and can act as a coordination site for metal ions. The aromatic ring itself can undergo electrophilic substitution reactions, although the electron-withdrawing nature of the carboxylate groups makes it less reactive than pyridine itself.

-

Ester Groups: The ester functionalities are susceptible to a variety of nucleophilic acyl substitution reactions, including:

-

Hydrolysis: In the presence of acid or base, the ester groups can be hydrolyzed to the corresponding carboxylic acids, yielding pyridine-2,6-dicarboxylic acid.

-

Transesterification: Treatment with an alcohol in the presence of a suitable catalyst (acid or base) can lead to the exchange of the methyl groups for other alkyl or aryl groups.

-

Reduction: The ester groups can be reduced to alcohols using strong reducing agents like lithium aluminum hydride.

-

A logical diagram illustrating these key chemical transformations is provided below.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a literature procedure for the esterification of pyridine-2,6-dicarboxylic acid.[1]

Materials:

-

Pyridine-2,6-dicarboxylic acid

-

Anhydrous methanol

-

Thionyl chloride (SOCl₂)

-

Ethyl acetate (EtOAc)

-

5% aqueous sodium hydroxide (NaOH)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottomed flask

-

Stirring apparatus

-

Dropping funnel

-

Reflux condenser

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

In a round-bottomed flask, suspend pyridine-2,6-dicarboxylic acid (1.0 eq) in anhydrous methanol.

-

Cool the stirred suspension to 0 °C in an ice bath.

-

Add thionyl chloride (3.0 eq) dropwise to the suspension via a dropping funnel, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction mixture for 24 hours at room temperature.

-

Remove the solvent in vacuo using a rotary evaporator.

-

Dissolve the residue in ethyl acetate.

-

Wash the organic layer with a 5% aqueous solution of sodium hydroxide, followed by water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

The crude product can be further purified by recrystallization.

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy:

-

Solvent: CDCl₃

-

Chemical Shifts (δ):

-

8.32 ppm (d, J = 8.0 Hz, 2H)

-

8.04 ppm (t, J = 8.0 Hz, 1H)

-

4.04 ppm (s, 6H)[1]

-

Infrared (IR) Spectroscopy:

-

The IR spectrum of this compound is characterized by strong absorption bands corresponding to the C=O stretching of the ester groups, typically around 1730-1750 cm⁻¹. Other significant bands include those for C-O stretching and the aromatic C-H and C=C/C=N vibrations of the pyridine ring.

Mass Spectrometry (MS):

-

In a typical mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z = 195.

Applications in Research and Development

This compound is a valuable precursor in the synthesis of various functional molecules:

-

Ligand Synthesis: It is frequently used to synthesize pincer-type ligands that can coordinate with a variety of metal ions. These metal complexes have applications in catalysis and materials science.

-

Macrocycle Formation: The diester can be reacted with diamines or diols to form macrocyclic compounds, which are of interest in host-guest chemistry and as ionophores.

-

Pharmaceutical Intermediates: The pyridine-2,6-dicarboxylic acid scaffold is present in several biologically active molecules. This compound serves as a key intermediate for the synthesis of these compounds and their analogs for drug discovery programs. For instance, it can be a starting material for the synthesis of derivatives of nicardipine, a calcium channel blocker.[5]

Safety Information

-

Hazard Statements: Causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[4]

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

This technical guide provides a solid foundation for researchers and professionals working with this compound. For more specific applications and advanced synthetic methodologies, consulting the primary literature is recommended.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C9H9NO4 | CID 79549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. EP0202625B1 - Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(n-benzyl-n-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt - Google Patents [patents.google.com]

- 6. Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. US4419515A - Two stage process for preparing 2,6-pyridinedicarboxylic acid - Google Patents [patents.google.com]

dimethyl pyridine-2,6-carboxylate CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of dimethyl pyridine-2,6-dicarboxylate, a versatile chemical compound with significant applications in organic synthesis and coordination chemistry. This document details its chemical and physical properties, provides experimental protocols for its synthesis and analysis, and outlines its key applications.

Core Compound Identification

Dimethyl pyridine-2,6-dicarboxylate is a symmetrical diester featuring a pyridine core with two methyl carboxylate groups at the 2 and 6 positions. This structure imparts distinct binding properties and chemical characteristics.

| Identifier | Value | Citation |

| CAS Number | 5453-67-8 | [1][2][3] |

| Molecular Formula | C₉H₉NO₄ | [1][2][3] |

| Molecular Weight | 195.17 g/mol | [1][3] |

| IUPAC Name | dimethyl pyridine-2,6-dicarboxylate | [1] |

| Synonyms | 2,6-Pyridinedicarboxylic acid, dimethyl ester; Dimethyl dipicolinate | [1][2] |

| InChI Key | SNQQJEJPJMXYTR-UHFFFAOYSA-N | [2] |

| SMILES | COC(=O)C1=NC(=CC=C1)C(=O)OC | [1] |

Physicochemical and Spectroscopic Data

The physical and chemical properties of dimethyl pyridine-2,6-dicarboxylate are well-documented, providing a basis for its application in various chemical reactions and analytical procedures.

| Property | Value | Citation |

| Physical State | Off-White Solid | |

| Melting Point | 121-125 °C | |

| ¹H NMR (CDCl₃) | Aromatic protons in the downfield region, methyl protons as singlets in the upfield region. | [2] |

| Mass Spectrometry | Molecular ion peak at m/z 195. | [2] |

| Infrared (IR) Spectroscopy | Available via ATR-IR and FTIR (KBr wafer). | [3] |

Experimental Protocols

Synthesis of Dimethyl Pyridine-2,6-dicarboxylate

A common laboratory-scale synthesis involves the esterification of pyridine-2,6-dicarboxylic acid.

Materials:

-

Pyridine-2,6-dicarboxylic acid (1.67 g, 10 mmol)

-

Anhydrous methanol (30 ml)

-

Thionyl chloride (SOCl₂) (2.2 ml, 30 mmol)

-

Ethyl acetate (EtOAc)

-

Aqueous NaOH (5%)

-

Anhydrous Na₂SO₄

Procedure:

-

Stir pyridine-2,6-dicarboxylic acid and anhydrous methanol in a round-bottomed flask.

-

Add thionyl chloride dropwise at 273 K (0 °C).[1]

-

Heat the reaction mixture to 298 K (25 °C) and stir for 24 hours.[1]

-

Remove the solvent in vacuo.

-

Dissolve the residue in ethyl acetate and wash with 5% aqueous NaOH.

-

Dry the organic layer with anhydrous Na₂SO₄.[1]

-

Remove the solvent in vacuo to obtain the solid product.

-

Recrystallize the solid from water to yield the purified product.[1]

References

An In-Depth Technical Guide to the Crystal Structure and Molecular Geometry of Dimethyl Pyridine-2,6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure and molecular geometry of dimethyl pyridine-2,6-carboxylate, a key heterocyclic compound with applications in medicinal chemistry and materials science. The following sections detail the crystallographic data, molecular structure, and the experimental protocols used for its characterization, offering valuable insights for researchers in drug design and crystal engineering.

Molecular Structure and Geometry

This compound (C₉H₉NO₄) is a symmetrical diester derivative of pyridine-2,6-dicarboxylic acid. The molecule possesses a rigid pyridine core with two methyl carboxylate groups at the 2 and 6 positions. The crystal structure analysis reveals that the molecule has a crystallographically imposed twofold rotation symmetry.[1]

The molecular structure is illustrated in the diagram below, generated using the Graphviz (DOT language) based on the crystallographic data.

Caption: Molecular structure of this compound.

Crystallographic Data

The crystal structure of this compound was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system with the space group C2/c.[1] The key crystallographic data and refinement details are summarized in the table below.

| Parameter | Value |

| Chemical formula | C₉H₉NO₄ |

| Molar mass | 195.17 g/mol |

| Crystal system | Monoclinic |

| Space group | C2/c |

| Unit cell dimensions | a = 17.505 (4) Å, b = 6.817 (1) Å, c = 15.116 (3) Å |

| β = 118.49 (3)° | |

| Unit cell volume | 882.2 (4) ų |

| Z (molecules per unit cell) | 4 |

| Calculated density | 1.470 Mg m⁻³ |

| Radiation type | Mo Kα |

| Wavelength | 0.71073 Å |

| Temperature | 293 K |

| R-factor | 0.037 |

| wR-factor | 0.117 |

| Data-to-parameter ratio | 15.6 |

Molecular Geometry Parameters

The precise bond lengths and angles within the this compound molecule were determined from the crystal structure analysis. This quantitative data is crucial for understanding the molecule's conformation and reactivity.

Bond Lengths

| Bond | Length (Å) |

| N1—C2 | 1.336 (2) |

| C1—C3 | 1.381 (2) |

| C2—C3 | 1.389 (2) |

| C2—C4 | 1.503 (2) |

| C4—O1 | 1.198 (2) |

| C4—O2 | 1.332 (2) |

| O2—C5 | 1.448 (2) |

Bond Angles

| Angle | Value (°) |

| C2—N1—C2ⁱ | 118.0 (2) |

| N1—C2—C3 | 122.5 (1) |

| N1—C2—C4 | 117.0 (1) |

| C3—C2—C4 | 120.5 (1) |

| C1—C3—C2 | 118.5 (1) |

| O1—C4—O2 | 124.0 (1) |

| O1—C4—C2 | 124.1 (1) |

| O2—C4—C2 | 111.9 (1) |

| C4—O2—C5 | 116.3 (1) |

(Symmetry code: (i) -x+1, y, -z+3/2)

Experimental Protocols

Synthesis of this compound

The title compound was synthesized via the esterification of pyridine-2,6-dicarboxylic acid. A detailed protocol is as follows:

-

Reaction Setup: Pyridine-2,6-dicarboxylic acid (1.67 g, 10 mmol) and anhydrous methanol (30 ml) are combined and stirred in a round-bottomed flask.[1]

-

Addition of Reagent: Thionyl chloride (SOCl₂) (2.2 ml, 30 mmol) is added dropwise to the stirring mixture at a temperature of 273 K (0 °C).[1]

-

Reaction Progression: The reaction mixture is then warmed to 298 K (25 °C) and stirred for an additional 24 hours.[1]

-

Workup: The solvent is removed under reduced pressure (in vacuo). The resulting residue is dissolved in ethyl acetate (EtOAc) and washed with a 5% aqueous sodium hydroxide (NaOH) solution.[1]

-

Purification: The organic layer is dried with anhydrous sodium sulfate (Na₂SO₄). After removal of the solvent, the solid product is recrystallized to yield colorless block-like crystals suitable for X-ray diffraction.[1]

Single-Crystal X-ray Diffraction

The determination of the crystal structure followed a standard single-crystal X-ray diffraction protocol:

-

Crystal Selection: A suitable colorless block-like single crystal was selected for data collection.

-

Data Collection: X-ray diffraction data were collected at 293 K using a diffractometer with graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).[1]

-

Structure Solution and Refinement: The structure was solved by direct methods and refined on F².[1] All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were positioned geometrically and allowed to ride on their parent atoms.[1]

-

Data Analysis: An absorption correction was applied using a multi-scan method.[1] The final refinement yielded an R-factor of 0.037 and a wR-factor of 0.117 for 1011 independent reflections.[1]

Crystal Packing and Intermolecular Interactions

The crystal packing of this compound is characterized by the formation of ladder-like stacks of molecules extending along the c-axis.[1] The packing is primarily stabilized by a combination of carbonyl dipolar interactions and van der Waals forces.[1] A notable short intermolecular contact is observed between an oxygen atom of the carbonyl group and a carbon atom of an adjacent molecule (O···C distance of 3.297 (2) Å).[1]

The logical workflow for determining the crystal structure is outlined below.

Caption: Workflow for crystal structure determination.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Dimethyl Pyridine-2,6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for dimethyl pyridine-2,6-carboxylate. It includes detailed tables of spectral data, a standard experimental protocol for data acquisition, and a visual representation of the molecule's structure correlated with its NMR signals. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who utilize NMR spectroscopy for structural elucidation and characterization of organic molecules.

Introduction to this compound

This compound is a diester derivative of pyridine-2,6-dicarboxylic acid. Its chemical formula is C₉H₉NO₄ and it has a molecular weight of 195.17 g/mol .[1] The molecule possesses a plane of symmetry, which simplifies its NMR spectra. Understanding the NMR spectral features of this compound is crucial for its identification, purity assessment, and for monitoring chemical reactions in which it is involved.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by two main signals corresponding to the aromatic protons of the pyridine ring and the methyl protons of the ester groups. Due to the molecule's symmetry, the two protons at positions 3 and 5 are chemically equivalent, as are the six protons of the two methyl groups.

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 8.32 | Doublet (d) | 8.0 | 2H | H-3, H-5 |

| 8.04 | Triplet (t) | 8.0 | 1H | H-4 |

| 4.04 | Singlet (s) | - | 6H | -OCH₃ |

Data sourced from a 400 MHz spectrum in CDCl₃.[2]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. As with the ¹H NMR spectrum, the symmetry of this compound results in fewer signals than the total number of carbon atoms.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 165.0 (approx.) | C=O (ester) |

| 148.0 (approx.) | C-2, C-6 |

| 138.0 (approx.) | C-4 |

| 128.0 (approx.) | C-3, C-5 |

| 53.0 (approx.) | -OCH₃ |

Note: Precise chemical shift values for ¹³C NMR can vary slightly depending on the solvent and the specific experimental conditions. The values presented are typical for this compound.

Experimental Protocols

The following is a generalized experimental protocol for the acquisition of ¹H and ¹³C NMR spectra of an organic compound like this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for this compound.[2]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Internal Standard (Optional): Tetramethylsilane (TMS) is often used as an internal standard for referencing the chemical shifts to 0 ppm.

NMR Spectrometer Setup and Data Acquisition

The following are typical parameters for a 400 MHz NMR spectrometer.[3]

For ¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans (NS): Typically 8 to 16 scans are sufficient for a sample of this concentration.

-

Relaxation Delay (D1): A delay of 1-2 seconds is generally adequate.

-

Acquisition Time (AQ): Typically around 3-4 seconds.

-

Spectral Width (SW): A spectral width of about 12-16 ppm is appropriate for most organic molecules.

For ¹³C NMR:

-

Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30').

-

Number of Scans (NS): A larger number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay (D1): A delay of 2 seconds is a common starting point.

-

Acquisition Time (AQ): Typically around 1-2 seconds.

-

Spectral Width (SW): A spectral width of about 200-240 ppm is used to cover the entire range of carbon chemical shifts.

Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

-

Phase Correction: The spectrum is manually or automatically phase corrected to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shifts are referenced to the solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Integration: The relative areas under the peaks in the ¹H NMR spectrum are integrated to determine the proton ratios.

-

Peak Picking: The chemical shifts of the peaks in both ¹H and ¹³C spectra are determined.

Visualization of Structure-Spectra Correlation

The following diagram illustrates the relationship between the chemical structure of this compound and its characteristic NMR signals.

Caption: Correlation of the molecular structure of this compound with its ¹H and ¹³C NMR signals.

References

An In-depth Technical Guide to the Chemical Reactivity and Stability of Dimethyl Pyridine-2,6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl pyridine-2,6-carboxylate is a key chemical intermediate with significant applications in the synthesis of pharmaceuticals, functional materials, and as a ligand in coordination chemistry.[1][2] This technical guide provides a comprehensive overview of its chemical reactivity and stability, offering valuable data and detailed experimental protocols to support its effective use in research and development. The document covers its synthesis, key reactions such as hydrolysis and reduction, electrophilic aromatic substitution, and its behavior as a ligand. Furthermore, it delves into the stability of the compound under various conditions, providing a foundation for its proper handling, storage, and application.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid at room temperature.[3][4][5] Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉NO₄ | [6][7] |

| Molecular Weight | 195.17 g/mol | [6][7] |

| CAS Number | 5453-67-8 | [6][7] |

| Melting Point | 121-125 °C | [5] |

| Boiling Point | 321.7 °C at 760 mmHg | [3] |

| Solubility | Soluble in chloroform. Soluble in water (14 g/L at 25°C). | [3][5] |

| Appearance | Off-white solid | [3][4][5] |

| Standard Molar Enthalpy of Formation (gas) | -(562.4 ± 4.2) kJ·mol⁻¹ | [8] |

Chemical Reactivity

The chemical reactivity of this compound is primarily governed by three key features: the nitrogen atom of the pyridine ring, the two ester functional groups, and the aromatic pyridine ring itself.[8]

Reactivity of the Pyridine Nitrogen

The lone pair of electrons on the nitrogen atom imparts weak basicity and allows it to act as a coordination site for metal ions.[8]

Reactivity of the Ester Groups

The methyl ester groups are susceptible to nucleophilic attack, leading to several important transformations:

-

Hydrolysis: The ester groups can be hydrolyzed to the corresponding carboxylic acid (pyridine-2,6-dicarboxylic acid) under acidic or basic conditions. Alkaline hydrolysis is a common procedure.

-

Transesterification: Treatment with another alcohol in the presence of a suitable catalyst can lead to the exchange of the methyl group for a different alkyl or aryl group.

-

Reduction: The ester groups can be reduced to primary alcohols to yield 2,6-bis(hydroxymethyl)pyridine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation.[8][9]

Reactivity of the Aromatic Ring

The pyridine ring is an electron-deficient aromatic system, which makes electrophilic aromatic substitution reactions challenging compared to benzene.[2][6] Reactions such as nitration and halogenation require harsh conditions and typically occur at the 3-position.[6]

Chemical Stability

The stability of this compound is a critical factor for its storage and application. Its stability is influenced by temperature, pH, and light.

Thermal Stability

pH Stability

The ester linkages in this compound are susceptible to hydrolysis, particularly under basic and to a lesser extent, acidic conditions. The rate of hydrolysis is expected to be pH-dependent, with the lowest rate occurring in the neutral pH range.[10][11] Quantitative kinetic data for the hydrolysis of this compound at various pH values is not available in the searched literature. However, a general protocol for assessing pH stability is provided in the experimental section.

Photostability

Aromatic esters, particularly those containing a pyridine ring, may be susceptible to photodegradation upon exposure to UV light.[12][13] While no specific photostability studies on this compound following ICH guidelines were found, a general protocol for assessing photostability is outlined in the experimental section.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis from its precursor, pyridine-2,6-dicarboxylic acid.

dot

Caption: Synthesis of this compound.

Materials:

-

Pyridine-2,6-dicarboxylic acid (1.67 g, 10 mmol)

-

Anhydrous methanol (30 ml)

-

Thionyl chloride (2.2 ml, 30 mmol)

-

Ethyl acetate (EtOAc)

-

5% aqueous Sodium Hydroxide (NaOH)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure: [14]

-

Suspend pyridine-2,6-dicarboxylic acid in anhydrous methanol in a round-bottomed flask equipped with a magnetic stirrer.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add thionyl chloride dropwise to the stirred suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature (25°C) and continue stirring for 24 hours.

-

Remove the solvent in vacuo to obtain the crude product.

-

Dissolve the residue in ethyl acetate.

-

Wash the organic layer with 5% aqueous NaOH solution.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure product.

General Protocol for Hydrolysis of Ester Groups

This protocol outlines a general procedure for the hydrolysis of the ester groups to the corresponding carboxylic acid.

dot

Caption: General workflow for the hydrolysis of the ester groups.

Materials:

-

This compound

-

Aqueous sodium hydroxide (e.g., 1 M)

-

Hydrochloric acid (e.g., 1 M)

Procedure:

-

Dissolve a known amount of this compound in a suitable solvent (e.g., methanol or ethanol).

-

Add an excess of aqueous sodium hydroxide solution.

-

Stir the reaction mixture at a controlled temperature (e.g., room temperature or reflux) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Acidify the mixture with hydrochloric acid until the product precipitates.

-

Collect the precipitate by filtration, wash with cold water, and dry to obtain pyridine-2,6-dicarboxylic acid.

General Protocol for Reduction of Ester Groups

This protocol describes the reduction of the ester groups to alcohols using lithium aluminum hydride.

dot

Caption: General workflow for the reduction of the ester groups.

Materials:

-

This compound

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Water

-

15% aqueous sodium hydroxide solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of LiAlH₄ in anhydrous THF.

-

Cool the suspension to 0°C in an ice bath.

-

Dissolve this compound in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension.

-

After the addition is complete, allow the reaction to proceed at a controlled temperature (e.g., 0°C to room temperature) while monitoring its progress (e.g., by TLC).

-

Once the reaction is complete, cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH solution, and then more water (Fieser workup).

-

Allow the mixture to warm to room temperature and stir until a granular precipitate forms.

-

Add anhydrous MgSO₄ and stir for another 15 minutes.

-

Filter the mixture and wash the solid residue with THF.

-

Combine the filtrate and washings, and remove the solvent in vacuo to obtain the crude 2,6-bis(hydroxymethyl)pyridine.

-

The crude product can be further purified by recrystallization or chromatography.

General Protocol for Stability Testing

This protocol provides a general framework for assessing the stability of this compound under various conditions.

dot

Caption: General workflow for stability testing.

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Forced Degradation Studies:

-

Thermal Stability: Aliquot the stock solution into vials and expose them to elevated temperatures (e.g., 40°C, 60°C, 80°C) in a temperature-controlled oven. Include a control sample stored at a reference temperature (e.g., 4°C).

-

pH Stability: Adjust the pH of aqueous solutions of the compound to acidic, neutral, and basic levels (e.g., pH 2, 7, and 9) using appropriate buffers. Incubate the solutions at a constant temperature.

-

Photostability: Expose the compound, both as a solid and in solution, to light sources as specified in the ICH Q1B guidelines.[9][15][16] A control sample should be protected from light.

-

-

Sample Analysis: At specified time intervals, withdraw samples from each condition and quench any ongoing reaction if necessary. Analyze the samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of the parent compound and to detect the formation of any degradation products.

-

Data Evaluation: Plot the concentration of this compound as a function of time for each condition to determine the degradation kinetics. Identify major degradation products using techniques like LC-MS.

Conclusion

This compound is a versatile molecule with a well-defined reactivity profile centered around its pyridine nitrogen, ester functionalities, and aromatic ring. While it exhibits reasonable stability, its susceptibility to hydrolysis and potential for photodegradation are important considerations for its use in synthesis and material science. The experimental protocols provided in this guide offer a practical framework for the synthesis, transformation, and stability assessment of this important chemical building block, enabling researchers and developers to harness its full potential in their applications. Further research to quantify its stability under various conditions would be beneficial for expanding its application scope.

References

- 1. Synthesis and Structure of Heterometallic Compounds with Dimethyl Pyridine-2,6-dicarboxylate | Semantic Scholar [semanticscholar.org]

- 2. ch.ic.ac.uk [ch.ic.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. Dimethyl 2,6-Pyridinedicarboxylate | 5453-67-8 [chemicalbook.com]

- 6. edepot.wur.nl [edepot.wur.nl]

- 7. 2,6-Pyridinedicarboxylic acid, dimethyl ester [webbook.nist.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 12. Pyridine and p-Nitrophenyl Oxime Esters with Possible Photochemotherapeutic Activity: Synthesis, DNA Photocleavage and DNA Binding Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Workup [chem.rochester.edu]

- 16. Copper(ii) and silver(i) complexes with dimethyl 6-(pyrazine-2-yl)pyridine-3,4-dicarboxylate (py-2pz): the influence of the metal ion on the antimicrobial potential of the complex - PMC [pmc.ncbi.nlm.nih.gov]

solubility of dimethyl pyridine-2,6-carboxylate in common organic solvents

An In-depth Technical Guide to the Solubility of Dimethyl Pyridine-2,6-carboxylate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound, a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and fine chemicals.[1] While quantitative solubility data in a wide range of organic solvents is not extensively available in published literature, this guide consolidates the existing information and offers insights based on the solubility of structurally analogous compounds. Furthermore, it details standardized experimental protocols for determining the solubility of this compound, enabling researchers to generate precise data for their specific applications.

Introduction to this compound

This compound, also known as dimethyl dipicolinate, is a diester derivative of pyridine-2,6-dicarboxylic acid. Its chemical structure, featuring a pyridine ring with two methyl carboxylate groups at the 2 and 6 positions, imparts it with unique properties as a building block in the synthesis of more complex molecules.[1][2] The presence of the polar pyridine nitrogen and the two ester functionalities suggests a degree of solubility in a range of organic solvents.

Chemical Structure:

Solubility Data

Quantitative solubility data for this compound is limited. The available data and qualitative observations are summarized in the table below.

Table 1: Solubility of this compound

| Solvent | Temperature (°C) | Solubility | Reference |

| Water | 25 | 14 g/L | [3][4][5] |

| Chloroform | Not Specified | Soluble | [3][4][5] |

Estimated Solubility in Common Organic Solvents

In the absence of specific quantitative data for this compound in other common organic solvents, an estimation can be made by examining the solubility of structurally similar compounds, such as dimethyl terephthalate (DMT) and dimethyl isophthalate (DMI). These molecules share the feature of being dimethyl esters of aromatic dicarboxylic acids.

DMT, the para-isomer, exhibits good solubility in solvents like chloroform, methylene chloride, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), with solubility in most conventional solvents being below 50 g/L at 25°C.[6][7] It is generally soluble in ethanol and acetone.[8] DMI, the meta-isomer, is reported to be soluble in organic solvents such as ethanol and acetone.[9]

Based on these analogies, it is reasonable to infer that this compound would exhibit good solubility in polar aprotic solvents like DMF and DMSO, and moderate to good solubility in alcohols such as methanol and ethanol, as well as in ketones like acetone and chlorinated solvents like dichloromethane. The presence of the nitrogen atom in the pyridine ring may enhance its interaction with protic solvents compared to its benzene-based analogs. However, experimental verification is crucial for obtaining precise solubility values.

Experimental Protocols for Solubility Determination

To obtain accurate and reliable solubility data, standardized experimental methods should be employed. The following are detailed protocols for the gravimetric and UV-Vis spectroscopic methods, which are commonly used for determining the solubility of solid compounds in organic solvents.

Gravimetric Method

This method involves the preparation of a saturated solution, followed by the evaporation of the solvent to determine the mass of the dissolved solute.

4.1.1. Materials

-

This compound

-

Solvent of interest (e.g., methanol, ethanol, acetone)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Volumetric flasks

-

Syringe filters (0.45 µm)

-

Vials with caps

-

Oven or rotary evaporator

4.1.2. Procedure

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed vial.

-

Equilibration: Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C) and agitate the mixture for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

-

Sample Collection: Once equilibrium is achieved, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Filtration: Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a pre-weighed vial. This step is critical to remove any undissolved solid particles.

-

Solvent Evaporation: Weigh the vial containing the filtered saturated solution. Remove the solvent by evaporation using a rotary evaporator or by placing the vial in an oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Mass Determination: Once the solvent is completely evaporated, cool the vial in a desiccator and weigh it again. The difference in mass corresponds to the mass of the dissolved this compound.

4.1.3. Calculation Solubility (g/L) = (Mass of solute in g / Volume of solvent in L)

UV-Vis Spectroscopic Method

This method is suitable for compounds that absorb ultraviolet or visible light and relies on creating a calibration curve to determine the concentration of the solute in a saturated solution.

4.2.1. Materials

-

All materials listed for the Gravimetric Method

-

UV-Vis spectrophotometer

-

Quartz cuvettes

4.2.2. Procedure

-

Determine the Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the solvent of interest. Scan the solution using the UV-Vis spectrophotometer to identify the λmax.

-

Prepare Standard Solutions: Prepare a stock solution of known concentration by accurately weighing a small amount of this compound and dissolving it in a known volume of the solvent. Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

Generate a Calibration Curve: Measure the absorbance of each standard solution at the λmax. Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear and pass through the origin.

-

Prepare and Analyze the Saturated Solution: Prepare a saturated solution as described in the Gravimetric Method (steps 4.1.2.1 and 4.1.2.2).

-

Dilution and Measurement: After filtration, accurately dilute a known volume of the saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted solution at the λmax.

-

Concentration Determination: Use the calibration curve to determine the concentration of the diluted solution.

4.2.3. Calculation Solubility (g/L) = (Concentration of diluted solution from curve in g/L) × Dilution factor

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for determining solubility and the logical relationship between different experimental approaches.

Caption: Experimental workflow for solubility determination.

Caption: Factors influencing and methods for determining solubility.

Conclusion

The solubility of this compound is a critical parameter for its application in research and development. While quantitative data is currently sparse, this guide provides the available information and a strong basis for estimating its solubility in common organic solvents. The detailed experimental protocols provided herein will enable researchers to generate the specific data required for their work, facilitating the effective use of this versatile chemical intermediate. For precise and reliable data, it is always recommended to perform experimental solubility determination under the specific conditions of interest.

References

- 1. Dimethyl 2,6-Pyridinedicarboxylate Exporters & Suppliers [sgtlifesciences.com]

- 2. dimethyl pyridine-2,6-dicarboxylate (5453-67-8) for sale [vulcanchem.com]

- 3. Dimethyl 2,6-Pyridinedicarboxylate | 5453-67-8 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. Dimethyl pyridine-2,6-dicarboxylate, 98% | Fisher Scientific [fishersci.ca]

- 6. oxxynova.com [oxxynova.com]

- 7. oxxynova.com [oxxynova.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. CAS 1459-93-4: Dimethyl isophthalate | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to the Thermochemical Properties of Dimethyl 2,6-Pyridinedicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the experimentally determined thermochemical properties of dimethyl 2,6-pyridinedicarboxylate. The data presented is crucial for understanding the energetic stability and reactivity of this compound, which is a valuable building block in pharmaceutical and materials science. This document summarizes the available quantitative data, outlines the experimental methodologies used for their determination, and provides a visual representation of the experimental workflow.

Core Thermochemical Data

The following table summarizes the key thermochemical properties of dimethyl 2,6-pyridinedicarboxylate that have been reported in the scientific literature. All data is presented at the standard temperature of 298.15 K.

| Thermochemical Property | Symbol | Value (kJ·mol⁻¹) | State |

| Standard Molar Enthalpy of Formation | ΔfHₘ° | -562.4 ± 4.2 | Gaseous |

| Standard Molar Enthalpy of Combustion | ΔcHₘ° | Data not available | Crystalline |

| Standard Molar Enthalpy of Sublimation | ΔsubHₘ° | Data not available | Crystalline |

| Enthalpy of Fusion | ΔfusHₘ° | Data not available | - |

| Heat Capacity | Cₚ | Data not available | - |

Note: While the standard molar enthalpy of formation for the gaseous state is provided, the specific experimental values for the standard molar enthalpy of combustion and sublimation for the crystalline state, from which the gaseous value was derived, were not explicitly available in the reviewed literature. Similarly, experimental data for the enthalpy of fusion and heat capacity could not be located.

Experimental Protocols

The determination of the thermochemical properties of dimethyl 2,6-pyridinedicarboxylate involves a series of precise calorimetric measurements. The standard molar enthalpy of formation is typically derived from the experimentally measured standard molar enthalpy of combustion using a static bomb calorimeter. The standard molar enthalpy of sublimation is determined using Calvet microcalorimetry.

Static Bomb Combustion Calorimetry (for Enthalpy of Combustion)

This technique measures the heat released during the complete combustion of a substance in a constant-volume vessel (the "bomb").

General Protocol:

-

Sample Preparation: A precisely weighed pellet of high-purity dimethyl 2,6-pyridinedicarboxylate is placed in a crucible within the bomb. A known length of fuse wire is positioned to be in contact with the sample.

-

Bomb Assembly and Pressurization: A small, known amount of water is added to the bomb to ensure that the water formed during combustion is in its liquid state. The bomb is then sealed and pressurized with an excess of pure oxygen.

-

Calorimeter Setup: The sealed bomb is placed in a container of a known volume of water, which is itself housed within an insulating jacket to minimize heat exchange with the surroundings. The initial temperature of the water is recorded with high precision.

-

Combustion: The sample is ignited by passing an electric current through the fuse wire. The heat released by the combustion process is transferred to the bomb and the surrounding water, causing a rise in temperature.

-

Temperature Measurement: The temperature of the water is monitored and recorded until it reaches a maximum and then begins to cool.

-

Data Analysis: The heat capacity of the calorimeter system is determined by combusting a standard substance with a known enthalpy of combustion (e.g., benzoic acid). The heat of combustion of the sample is then calculated from the observed temperature change, taking into account corrections for the heat of combustion of the fuse wire and the formation of nitric acid from any residual nitrogen in the bomb. The standard molar enthalpy of combustion is then derived from these calculations. The standard molar enthalpy of formation for the crystalline solid can be calculated from the standard molar enthalpy of combustion using Hess's Law.[1][2]

Calvet Microcalorimetry (for Enthalpy of Sublimation)

Calvet microcalorimetry is a technique used to measure small heat effects, making it suitable for determining the enthalpy of sublimation of a solid.

General Protocol:

-

Sample Preparation: A small, accurately weighed sample of dimethyl 2,6-pyridinedicarboxylate is placed in a sample cell.

-

Instrument Setup: The sample cell and a reference cell are placed within the Calvet microcalorimeter, which consists of a heat-flux sensor that completely surrounds the cells. The system is maintained at a constant temperature.

-

Sublimation Measurement: The sample is sublimed under a controlled vacuum. The heat absorbed by the sample during the endothermic sublimation process is detected by the heat-flux sensor as a thermal power signal.

-

Data Acquisition: The thermal power is recorded as a function of time until the sublimation process is complete.

-

Calibration and Data Analysis: The instrument is calibrated using the Joule effect or by subliming a standard substance with a known enthalpy of sublimation. The total heat of sublimation is determined by integrating the thermal power signal over time. The molar enthalpy of sublimation is then calculated by dividing the total heat by the number of moles of the sublimed sample.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of the thermochemical properties of dimethyl 2,6-pyridinedicarboxylate.

Caption: Experimental workflow for determining thermochemical properties.

References

The Rising Therapeutic Potential of Pyridine-2,6-Dicarboxylate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyridine-2,6-dicarboxylate scaffold, a derivative of dipicolinic acid, is emerging as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] Its unique metal-chelating properties and versatile chemical nature allow for the synthesis of diverse derivatives with significant potential in antimicrobial, anticancer, and enzyme-inhibiting applications.[3][4][5] This technical guide provides an in-depth overview of the synthesis, biological evaluation, and potential mechanisms of action of these promising compounds.

Antimicrobial Activity: A Renewed Arsenal Against Resistance

The growing threat of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Pyridine-2,6-dicarboxylate derivatives have shown considerable promise in this area, particularly as inhibitors of metallo-β-lactamases (MBLs), enzymes that confer resistance to a broad spectrum of β-lactam antibiotics.[3][6]

One notable derivative, pyridine-2,6-dithiocarboxylic acid (PDTC), and its metal complexes have been identified as potent inhibitors of New Delhi metallo-β-lactamase-1 (NDM-1).[3] These compounds can rescue the activity of carbapenem antibiotics like meropenem against resistant bacterial strains.[3] The proposed mechanism involves the chelation of zinc ions essential for the enzymatic activity of NDM-1.[3]

Furthermore, chiral macrocyclic and linear pyridine carboxamides derived from pyridine-2,6-dicarbonyl dichloride have exhibited significant antibacterial and antifungal activities.[1][7] These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[1]

Quantitative Antimicrobial Data

| Compound/Complex | Organism | Activity | Value | Reference |

| PDTC ligand | Enterobacteriaceae isolates | Meropenem MIC Reduction | Up to 10-fold | [3] |

| PDTC–metal complexes | Enterobacteriaceae isolates | Meropenem MIC Reduction | Significant reduction | [3] |

| Chiral macrocyclic octaamide-tetraimide pyridine derivatives | B. subtilis, S. aureus, E. coli, C. albicans | Antimicrobial Activity | Significant | [8] |

Anticancer Potential: Targeting Tumor Growth

The exploration of pyridine-2,6-dicarboxylate derivatives in oncology has revealed promising cytotoxic activities. Metal complexes of these ligands, in particular, have been investigated for their potential as anticancer agents.[4][9][10]

Cobalt(II) complexes of pyridine-2,6-dicarboxylate have demonstrated toxicity against Artemia salina larvae, a common preliminary screen for anticancer activity, with LC50 values in the low ppm range.[4] Additionally, copper(II), zinc(II), cobalt(II), and nickel(II) complexes of 2,3-pyridinedicarboxylic acid have shown low to medium activity against the human tumor cell line SMMC-7721, with a zinc complex exhibiting the best IC50 value of 21.80 µM.[9][10] The mechanism of action is thought to be related to the interaction of the metal complexes with cellular processes, potentially including DNA binding or enzyme inhibition.

Quantitative Anticancer Data

| Compound/Complex | Cell Line/Organism | Activity | Value | Reference |

| [CoII(dipic)(μ-dipic)-CoII(H2O)5]·2H2O | Artemia salina larvae | LC50 | 5.38 ppm | [4] |

| [CoII(H2dipic)-(dipic)]·3H2O | Artemia salina larvae | LC50 | 8.61 ppm | [4] |

| [ZnC14H10N2O10] | SMMC-7721 (human tumor cell line) | IC50 | 21.80 µM | [9][10] |

Enzyme Inhibition: A Key to Therapeutic Intervention

The ability of pyridine-2,6-dicarboxylate derivatives to act as enzyme inhibitors is a cornerstone of their therapeutic potential.[5][11] This activity is often linked to their metal-chelating capabilities, which can disrupt the function of metalloenzymes.[3][6]

As previously mentioned, derivatives of dipicolinic acid are effective inhibitors of NDM-1, a critical enzyme in antibiotic resistance.[6][12] Structure-activity relationship (SAR) studies have led to the development of highly potent inhibitors with IC50 values in the nanomolar range.[6][12] These inhibitors form stable ternary complexes with the enzyme and its active site zinc ions.[6]

Beyond MBLs, pyridine carboxylic acid isomers are being investigated as inhibitors of other enzymes, such as histone demethylases (e.g., KDM4) and dihydroorotate dehydrogenase (DHODH), which are implicated in cancer and autoimmune diseases, respectively.[5]

Quantitative Enzyme Inhibition Data

| Compound | Enzyme | Activity | Value | Reference |

| Optimized dipicolinic acid derivative (Inhibitor 36) | NDM-1 | IC50 | 80 nM | [6][12] |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the advancement of research in this field. Below are summarized methodologies for the synthesis of a representative pyridine-2,6-dicarboxylate derivative and for the evaluation of antimicrobial and anticancer activities.

Synthesis of Pyridine-2,6-dithiocarboxylic Acid (PDTC)

This protocol is adapted from the work of Chatterjee and Crans.[3]

-

Reaction Setup: Add 417 mg (2.04 mmol) of 2,6-pyridine dicarbonyl dichloride to 10 mL of a saturated solution of sodium hydrosulfide (NaHS) in water.

-

Stirring: Stir the reaction mixture for 2 hours at room temperature.

-

Acidification: Dropwise, add 2N aqueous HCl to the solution to adjust the pH to 1.6. Continue stirring for an additional 50 minutes.

-

Precipitation and Extraction: The product, pyridine-2,6-dithiocarboxylic acid, will precipitate. Collect the precipitate by partition with dichloromethane (DCM).

-

Drying: Dry the collected solid under a gentle stream of argon to yield the final product.

-

Purification (Optional): The crude product can be further purified using silica gel column chromatography.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[13][14] A standard method for its determination is the broth microdilution assay.

-

Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound. A series of twofold dilutions of the compound are then prepared in a 96-well microtiter plate using an appropriate broth medium, such as Mueller-Hinton Broth.[15][16]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, typically adjusted to a concentration of 5 x 10^5 colony-forming units (CFU)/mL.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[14]

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[17][18][19]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 to 1.5 x 10^5 cells/well) and incubate overnight to allow for cell attachment.[20]

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[18]

-

MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[17][19] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[17]

-

Formazan Solubilization: Remove the medium and add a solubilizing agent, such as isopropanol or DMSO, to each well to dissolve the formazan crystals.[18]

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570-590 nm.[17] A reference wavelength (e.g., 630 nm) can be used to subtract background absorbance.[17]

-

Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be calculated from the dose-response curve.

Visualizing the Workflow and Concepts

To better illustrate the research process and the relationships between different concepts, the following diagrams are provided.

Caption: General experimental workflow for the development of pyridine-2,6-dicarboxylate derivatives.

Caption: Proposed mechanism of NDM-1 inhibition by pyridine-2,6-dicarboxylate derivatives.

Conclusion and Future Directions

Pyridine-2,6-dicarboxylate derivatives represent a versatile and promising class of compounds with significant potential for the development of new therapeutic agents. Their demonstrated activities against microbial resistance mechanisms, cancer cell proliferation, and key enzymatic targets highlight their importance in modern drug discovery. Future research should focus on the continued exploration of structure-activity relationships to optimize potency and selectivity, as well as in-depth studies into their mechanisms of action to identify novel cellular targets and pathways. The development of more efficient and diverse synthetic methodologies will also be crucial in expanding the chemical space of these valuable scaffolds.

References

- 1. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The wonderful world of pyridine-2,6-dicarboxamide based scaffolds - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. Pyridine-2,6-Dithiocarboxylic Acid and Its Metal Complexes: New Inhibitors of New Delhi Metallo β-Lactamase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of Chiral Macrocyclic or Linear Pyridine Carboxamides from Pyridine-2,6-dicarbonyl Dichloride as Antimicrobial Agents | MDPI [mdpi.com]

- 8. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. JCM-V3-1562 Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids [jcmimagescasereports.org]

- 10. jcmimagescasereports.org [jcmimagescasereports.org]

- 11. researchgate.net [researchgate.net]

- 12. Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. idexx.dk [idexx.dk]

- 15. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 16. files.core.ac.uk [files.core.ac.uk]

- 17. MTT assay protocol | Abcam [abcam.com]

- 18. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 19. atcc.org [atcc.org]

- 20. texaschildrens.org [texaschildrens.org]

Methodological & Application

Synthesis of Coordination Polymers Using Dimethyl Pyridine-2,6-Carboxylate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction